16-Chlorohexadecanoic acid
CAS No.: 2536-34-7
Cat. No.: VC17858151
Molecular Formula: C16H31ClO2
Molecular Weight: 290.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2536-34-7 |
|---|---|
| Molecular Formula | C16H31ClO2 |
| Molecular Weight | 290.9 g/mol |
| IUPAC Name | 16-chlorohexadecanoic acid |
| Standard InChI | InChI=1S/C16H31ClO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) |
| Standard InChI Key | GORBJGYRHORLLP-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCCCCC(=O)O)CCCCCCCCl |
Introduction
Structural and Chemical Properties
Molecular Configuration
The IUPAC name 16-chlorohexadecanoic acid indicates a carboxylic acid (─COOH) at position 1 and a chlorine substituent at position 16 of the 16-carbon chain. This terminal substitution distinguishes it from shorter-chain chlorinated fatty acids, such as 2-chlorohexadecanoic acid, where the chlorine resides closer to the carboxyl group . The molecular structure can be represented as:
The presence of the electronegative chlorine atom introduces polarity at the hydrocarbon chain’s terminus, potentially influencing intermolecular interactions and solubility.
Table 1: Comparative Properties of 16-Chlorohexadecanoic Acid and Related Compounds
Physicochemical Characteristics
Synthesis and Derivatives
Synthetic Routes
While no direct synthesis protocols for 16-chlorohexadecanoic acid are documented, analogous methods for chlorinated fatty acids suggest two potential pathways:
Ester Derivatives
The methyl ester of 2-chlorohexadecanoic acid (methyl 2-chlorohexadecanoate) has been characterized with a molecular weight of 304.896 g/mol and a boiling point of 516.7°C . Esterification of 16-chlorohexadecanoic acid would similarly stabilize the compound for analytical purposes, though its synthesis remains unreported.
Biological Activity and Mechanisms
Membrane Interactions
Chlorinated fatty acids are known to disrupt microbial membranes. For instance, cis-6-hexadecenoic acid, a skin fatty acid, exerts bactericidal effects by increasing membrane fluidity and dissipating the proton motive force in Staphylococcus aureus . While 16-chlorohexadecanoic acid’s activity is unstudied, its terminal chlorine may similarly interfere with lipid bilayer integrity, particularly in Gram-positive bacteria.
Metabolic and Cellular Effects
Chlorinated fatty acids can induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction. In brain endothelial cells, analogs like 2-chlorohexadecanoic acid trigger lipotoxic responses, leading to inflammation and compromised blood-brain barrier function. These effects are mediated through:
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ER Stress: Misfolded protein accumulation activates the unfolded protein response (UPR).
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Mitochondrial Dysfunction: Impaired electron transport chain efficiency reduces ATP synthesis.
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